N-Succinyl-L-tyrosine

Descripción general

Descripción

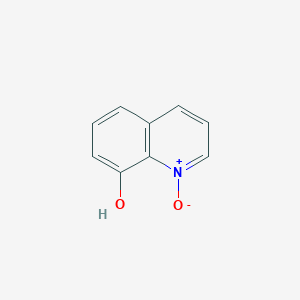

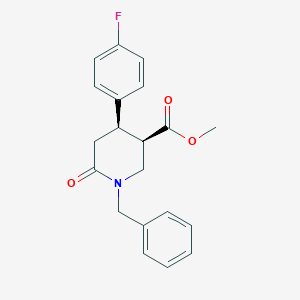

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. Tyrosine is a non-essential amino acid important for protein synthesis and is a precursor to various neurotransmitters and hormones. It also plays a role in the synthesis of specialized metabolites in plants and microorganisms.

Synthesis Analysis

While specific details on the synthesis of N-Succinyl-L-tyrosine are not readily available, the synthesis of related tyrosine derivatives has been explored. For example, the synthesis of 2-[18F]Fluoro-L-tyrosine involves the electrophilic preparation of protected 2-trialkylstannyl tyrosine derivatives as precursors, indicating complex multi-step processes in synthesizing such derivatives (Hess et al., 2002).

Molecular Structure Analysis

The molecular structure of tyrosine derivatives can be complex. For instance, the neutron diffraction structure determination of L-tyrosine shows that the molecule occurs in a zwitterion form in pure L-tyrosine, with a complex network of hydrogen bonds (Frey et al., 1973). These structural features are crucial in determining the reactivity and interactions of tyrosine derivatives like N-Succinyl-L-tyrosine.

Chemical Reactions and Properties

Tyrosine derivatives participate in various chemical reactions, reflecting their diverse functionalities. For instance, tyrosine can undergo succinylation, as seen in succinylpepsinogen, where the reaction occurs with tyrosine residues in the protein (Gounaris & Perlmann, 1967). These chemical reactions influence the physical and chemical properties of the tyrosine derivatives.

Physical Properties Analysis

The physical properties of tyrosine derivatives are influenced by their molecular structure. The crystalline structures of L-tyrosine compounds, as studied through neutron diffraction, reveal details about their bond lengths, valence angles, and conformational angles, which are essential for understanding their physical properties (Frey et al., 1973).

Aplicaciones Científicas De Investigación

Newborn Screening and Diagnosis of Tyrosinemia

- Newborn Screening : N-Succinyl-L-tyrosine has been studied for its role in newborn screening. Tyrosinemia type I (TYR 1) is a disorder detectable through newborn screening where succinylacetone (SUAC), a metabolite related to N-Succinyl-L-tyrosine, is a diagnostic marker. An assay developed allows simultaneous determination of acylcarnitines, amino acids, and SUAC in dried blood spots by mass spectrometry, facilitating early detection and treatment of TYR 1 (Turgeon et al., 2008).

Biochemical Research and Enzyme Studies

- Biochemical Analysis : N-Succinyl-L-tyrosine has been used in biochemical studies such as the succinylation of pepsinogen. This process involves the reaction of succinic anhydride with pepsinogen, leading to succinylpepsinogen, where various amino groups, including tyrosine residues, are succinylated. This modification impacts the protein's susceptibility to activation and its macromolecular conformation (Gounaris & Perlmann, 1967).

Pharmaceutical Applications

- Pharmaceutical Purification : In the pharmaceutical industry, N-Succinyl-L-tyrosine is relevant in the purification of clavulanic acid, a beta-lactamase inhibitor. A molecularly imprinted polymer was created for the specific adsorption of succinyl L-tyrosine, a by-product in clavulanic acid fermentation. This polymer effectively removes impurities from the final product (Yu et al., 2002).

Nutritional Research

- Nutritional and Metabolic Studies : The compound has been investigated in the context of omega-3 fatty acid supplementation and its impact on mitochondrial energy metabolism and oxidative stress. Studies on rats have shown that omega-3 fatty acid supplementation can prevent changes in mitochondrial energy metabolism caused by chronic administration of L-tyrosine, highlighting the importance of N-Succinyl-L-tyrosine in metabolic pathways (Carvalho-Silva et al., 2019).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling N-Succinyl-L-tyrosine . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

While the future directions of N-Succinyl-L-tyrosine specifically were not found in the retrieved papers, it’s worth noting that the enzymatic production of L-tyrosine derivatives, which includes N-Succinyl-L-tyrosine, is a topic of ongoing research . The development of novel drugs for treating diseases like small cell lung cancer is also a future direction .

Propiedades

IUPAC Name |

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAEOWQOQIWJT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432580 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinyl-L-tyrosine | |

CAS RN |

374816-32-7 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)